2-Phenylthiophene-3-carboxylic acid
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Overview
Description
2-Phenylthiophene-3-carboxylic acid is an organic compound with the molecular formula C11H8O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenyl group attached to the second carbon of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. In this case, phenylboronic acid and 3-bromo-2-thiophenecarboxylic acid can be used as starting materials .
Another method involves the reaction of thiophene-2-carboxylic acid with phenylmagnesium bromide (a Grignard reagent) under controlled conditions to introduce the phenyl group at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is favored due to its high yield and efficiency. Reaction conditions are optimized to ensure maximum conversion and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Phenylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Phenylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Phenylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the phenyl group, making it less hydrophobic and potentially altering its reactivity.
Thiophene-3-carboxylic acid: Similar structure but with the carboxyl group at a different position, affecting its chemical properties and reactivity.
2-Phenylthiophene:
Uniqueness
2-Phenylthiophene-3-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group on the thiophene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
38695-73-7 |
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Molecular Formula |
C11H8O2S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
2-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O2S/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
InChI Key |
PQNWWRHSZQZRTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CS2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
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